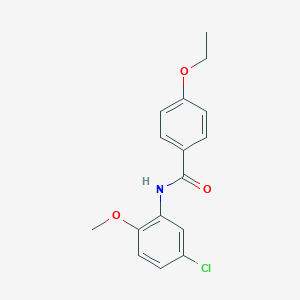

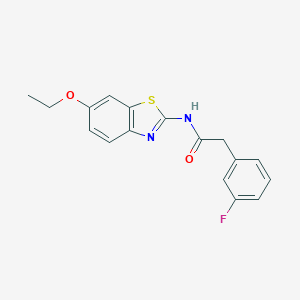

N-(5-chloropyridin-2-yl)-3-cyclohexylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-chloropyridin-2-yl)-3-cyclohexylpropanamide, also known as CCPA, is a potent and selective A1 adenosine receptor agonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

N-(5-chloropyridin-2-yl)-3-cyclohexylpropanamide binds to the A1 adenosine receptor and activates a signaling pathway that leads to the inhibition of adenylate cyclase and the activation of potassium channels. This results in the hyperpolarization of the cell membrane and the inhibition of calcium influx, leading to a decrease in intracellular calcium concentration. The net effect of these actions is the inhibition of neurotransmitter release and the reduction of cellular excitability.

Biochemical and Physiological Effects:

N-(5-chloropyridin-2-yl)-3-cyclohexylpropanamide has been shown to have a wide range of biochemical and physiological effects. In the cardiovascular system, N-(5-chloropyridin-2-yl)-3-cyclohexylpropanamide reduces heart rate and blood pressure by activating A1 adenosine receptors in the heart and blood vessels. In the central nervous system, N-(5-chloropyridin-2-yl)-3-cyclohexylpropanamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. In the kidneys, N-(5-chloropyridin-2-yl)-3-cyclohexylpropanamide has been shown to improve renal function by reducing inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

N-(5-chloropyridin-2-yl)-3-cyclohexylpropanamide has several advantages for use in lab experiments. It is a potent and selective A1 adenosine receptor agonist, which allows for the selective activation of this receptor without affecting other adenosine receptor subtypes. N-(5-chloropyridin-2-yl)-3-cyclohexylpropanamide is also stable and can be easily synthesized in large quantities. However, N-(5-chloropyridin-2-yl)-3-cyclohexylpropanamide has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing to maintain its effects. N-(5-chloropyridin-2-yl)-3-cyclohexylpropanamide is also highly lipophilic, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for the research and development of N-(5-chloropyridin-2-yl)-3-cyclohexylpropanamide. One potential application is in the treatment of cardiovascular diseases, such as hypertension and heart failure. N-(5-chloropyridin-2-yl)-3-cyclohexylpropanamide has been shown to reduce blood pressure and improve cardiac function in animal models of these diseases. Another potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-(5-chloropyridin-2-yl)-3-cyclohexylpropanamide has been shown to have neuroprotective effects in animal models of these diseases. Finally, N-(5-chloropyridin-2-yl)-3-cyclohexylpropanamide may have potential as a therapeutic agent for the treatment of cancer. A1 adenosine receptors are overexpressed in some types of cancer cells, and activation of these receptors has been shown to inhibit tumor growth and metastasis.

Synthesis Methods

The synthesis of N-(5-chloropyridin-2-yl)-3-cyclohexylpropanamide involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing N-(5-chloropyridin-2-yl)-3-cyclohexylpropanamide is the reaction of 5-chloro-2-pyridinecarboxylic acid with cyclohexylmagnesium bromide, followed by the reaction of the resulting intermediate with N,N-dimethylformamide. The final product is obtained after the purification of the crude product through column chromatography.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-3-cyclohexylpropanamide is widely used in scientific research for its ability to selectively activate A1 adenosine receptors. A1 adenosine receptors are expressed in various tissues and organs, including the brain, heart, and kidneys. Activation of A1 adenosine receptors has been shown to have a wide range of physiological effects, including reducing heart rate and blood pressure, decreasing inflammation, and promoting neuroprotection.

properties

Product Name |

N-(5-chloropyridin-2-yl)-3-cyclohexylpropanamide |

|---|---|

Molecular Formula |

C14H19ClN2O |

Molecular Weight |

266.76 g/mol |

IUPAC Name |

N-(5-chloropyridin-2-yl)-3-cyclohexylpropanamide |

InChI |

InChI=1S/C14H19ClN2O/c15-12-7-8-13(16-10-12)17-14(18)9-6-11-4-2-1-3-5-11/h7-8,10-11H,1-6,9H2,(H,16,17,18) |

InChI Key |

BICPMDCWEYUHBA-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CCC(=O)NC2=NC=C(C=C2)Cl |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NC2=NC=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[bis(phenylsulfonyl)amino]benzoate](/img/structure/B249743.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B249760.png)

![4-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzenesulfonamide](/img/structure/B249775.png)